1-Benzofuran-6-amine hydrochloride
Description
Properties
IUPAC Name |
1-benzofuran-6-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-5H,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFOIXPWCMVJEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860691-97-0 | |
| Record name | 1-benzofuran-6-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzofuran-6-amine hydrochloride typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyacetophenones under basic conditions or the cyclization of aryl acetylenes using transition-metal catalysis.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for 1-Benzofuran-6-amine hydrochloride often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Benzofuran-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Benzofuran-6-amine hydrochloride is an organic compound that falls under the category of life science products . Research indicates that benzofuran derivatives, including 1-Benzofuran-6-amine hydrochloride, have a wide array of biological and pharmacological applications, making them significant in drug discovery .
Antimicrobial Agents:
- Benzofuran derivatives are being explored for their potential as antimicrobial agents to combat the global problem of antibiotic resistance .
- These compounds have demonstrated improved bioavailability, allowing for less frequent dosing .
- Their unique structural features make them suitable candidates for designing antimicrobial agents effective against clinically approved targets .
Medicinal Chemistry:
- Benzofuran-anchored drugs play a role in treating various diseases, and new derivatives are actively being explored worldwide for their medicinal value .
- Some benzofuran derivatives, such as psoralen, are already in use for treating skin diseases like cancer and psoriasis .
- Specific derivatives have shown potential as antifungal agents against Candida albicans, with certain substitutions enhancing their activity .
Vasodilating and Hypotensive Activities:
- Certain 6-(aminoalkoxy)-5-cinnamoyl-4,7-dimethoxybenzofuran derivatives have shown vasodilating and hypotensive activities .
- Benzofuran–morpholinomethyl–pyrazoline hybrids have been synthesized and tested for vasorelaxant properties, with some compounds showing activity superior to that of prazocin .
- Quantitative structure-activity relationship studies have revealed correlations between the vasorelaxant activities and physicochemical parameters like solubility .
Psychoactive Substances:
- 1-(benzofuran-5-yl)propan-2-amine (5-APB), a benzofuran derivative, acts as an inhibitor of monoamine uptake .
- In vitro assays reveal it as a submicromolar inhibitor of dopamine, norepinephrine, and serotonin transporters .
Other Applications:
Mechanism of Action
The mechanism of action of 1-Benzofuran-6-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways involved in cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Properties of 1-Benzofuran-6-amine Hydrochloride and Analogues
Key Observations:
- Substituent Effects: The addition of a hydrochloride salt in 1-Benzofuran-6-amine hydrochloride improves solubility compared to its free base form (C₈H₇NO) .
- Chain Extensions : 6-APB hydrochloride includes a propylamine chain with an α-methyl group, increasing molecular weight and lipophilicity, which correlates with its use in psychoactive research .
Stability and Handling
- In contrast, 6-APB hydrochloride is stored at -20°C with a stability claim of ≥5 years, reflecting higher sensitivity to degradation .
- The free base form (1-Benzofuran-6-amine) lacks explicit stability data but is typically less hygroscopic than salt forms .
Commercial Availability and Purity
- 1-Benzofuran-6-amine hydrochloride is available in bulk quantities (up to 1-ton super sacks) with customizable purity grades (99%–99.999%) .
- The free base (1-Benzofuran-6-amine) is sold at 95% purity in smaller quantities (1g–10g) .
- 6-APB hydrochloride is supplied as a ≥98% pure crystalline solid, reflecting its niche use in analytical standards .
Biological Activity
1-Benzofuran-6-amine hydrochloride, commonly referred to as 6-APB, is a compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article reviews the current understanding of the biological activity of 1-Benzofuran-6-amine hydrochloride, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
1-Benzofuran-6-amine hydrochloride is characterized by a benzofuran core with an amino group at the 6-position. Its chemical structure can be represented as follows:
Pharmacological Activities
1. Neurochemical Effects
Research indicates that 1-Benzofuran-6-amine and its derivatives exhibit significant neurochemical activity. In studies involving rat models, 6-APB demonstrated potent stimulant-like effects, surpassing those of traditional amphetamines like MDA and MDMA. It acts primarily as a monoamine transporter inhibitor, affecting dopamine, norepinephrine, and serotonin transporters at submicromolar concentrations .
2. Antimicrobial Activity
Benzofuran derivatives have been reported to possess antimicrobial properties. Specifically, modifications at the 4, 5, and 6 positions of the benzofuran ring can enhance antibacterial activity against various pathogens. Compounds with halogen or hydroxyl substituents in these positions have shown improved efficacy .
3. Antitumor Activity
Studies on benzofuran derivatives indicate potential anticancer properties. For instance, certain compounds have exhibited cytotoxicity against cancer cell lines such as HeLa and L1210, with IC50 values indicating moderate to strong activity . The mechanism often involves the induction of apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the effects of 1-Benzofuran-6-amine in clinical settings:
- Acute Psychosis : A notable case documented acute psychosis associated with recreational use of 6-APB, emphasizing the compound's psychoactive properties and potential for abuse. This case illustrates the necessity for caution in its recreational use due to severe psychological effects .
- Antiviral Research : In vitro studies have indicated that benzofuran derivatives can inhibit viral replication, particularly against influenza viruses. The antiviral activity was linked to their ability to disrupt viral entry or replication processes within host cells .
The biological activities of 1-Benzofuran-6-amine hydrochloride can be attributed to several mechanisms:
- Monoamine Transporter Inhibition : The compound inhibits the reuptake of neurotransmitters such as dopamine and serotonin, leading to increased levels in synaptic clefts and resultant stimulant effects .
- Topoisomerase Inhibition : Some benzofuran derivatives are known to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription in cancer cells .
Summary of Biological Activities
Q & A
Q. How can researchers design experiments to optimize reaction yield while minimizing byproducts in benzofuran-amine synthesis?
- DOE Approach : Use factorial design to test variables (catalyst loading, temperature, solvent ratio). For example, a 2³ design evaluates Pd-C concentration (0.5–2%), H₂ pressure (1–3 atm), and reaction time (6–12 hrs) .
- Byproduct Mitigation : Introduce scavengers (e.g., activated charcoal) during workup to adsorb impurities .
Q. What mechanistic insights explain contradictory NMR data observed in 1-Benzofuran-6-amine hydrochloride derivatives?
- Case Study : If ¹H NMR shows unexpected splitting, consider dynamic proton exchange (amine tautomerism) or paramagnetic impurities. Use deuterated DMSO for proton decoupling or repeat synthesis under inert atmosphere .
Q. How do structural modifications (e.g., halogenation) impact the bioactivity of 1-Benzofuran-6-amine hydrochloride in antimicrobial assays?
- Functionalization : Introduce halogens (Cl, Br) at the benzofuran 2-position via electrophilic substitution. Test MIC against Gram-positive bacteria (e.g., S. aureus) to correlate electronic effects with activity .
- Data Analysis : Compare logP values (via HPLC) to assess lipophilicity-activity relationships .
Q. What strategies resolve discrepancies between computational predictions and experimental results in benzofuran-amine reactivity?
- Validation : Perform DFT calculations (B3LYP/6-31G*) to model reaction pathways. If experimental activation energy deviates, re-examine solvent effects or transition-state stabilization in silico .
Q. How can stability studies under accelerated conditions (e.g., high humidity) inform long-term storage of 1-Benzofuran-6-amine hydrochloride?
- Protocol : Expose samples to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-MS; identify hydrolysis products (e.g., freebase formation) and adjust packaging (desiccant inclusion) .
Q. What advanced spectroscopic methods elucidate non-covalent interactions (e.g., π-stacking) in benzofuran-amine co-crystals?
- Techniques : Use X-ray crystallography to resolve packing motifs. Pair with DSC to study melting point anomalies caused by intermolecular forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
